trans-4-(tert-Butyldimethylsiloxy)cyclohexanamine
CAS No.: 121936-51-4
Cat. No.: VC4954609
Molecular Formula: C12H27NOSi
Molecular Weight: 229.439
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 121936-51-4 |
---|---|
Molecular Formula | C12H27NOSi |
Molecular Weight | 229.439 |
IUPAC Name | 4-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-amine |
Standard InChI | InChI=1S/C12H27NOSi/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h10-11H,6-9,13H2,1-5H3 |
Standard InChI Key | ISXIKNULHMXZTR-UHFFFAOYSA-N |
SMILES | CC(C)(C)[Si](C)(C)OC1CCC(CC1)N |
Introduction
Molecular and Physicochemical Properties
The molecular formula of trans-4-(tert-Butyldimethylsiloxy)cyclohexanamine is C₁₂H₂₇NOSi, with a molecular weight of 229.43 g/mol. Key predicted physicochemical properties include a boiling point of 256.4°C, density of 0.89 g/cm³, and a pKa of 10.38, reflecting the amine’s moderate basicity. The TBDMS group enhances the compound’s lipophilicity, as evidenced by a calculated logP (octanol-water partition coefficient) of 2.74, which facilitates membrane permeability in biological systems.
Property | Value |
---|---|
Molecular Formula | C₁₂H₂₇NOSi |
Molecular Weight | 229.43 g/mol |
Boiling Point | 256.4°C (predicted) |
Density | 0.89 g/cm³ (predicted) |
pKa | 10.38 (predicted) |
LogP | 2.74 |
The trans configuration ensures minimal steric hindrance between the TBDMS and amine groups, optimizing spatial arrangement for interactions with biological targets or catalytic sites.
Synthetic Pathways and Optimization
Protection-Deprotection Strategies
The synthesis of trans-4-(tert-Butyldimethylsiloxy)cyclohexanamine typically begins with the protection of cyclohexanol’s hydroxyl group. tert-Butyldimethylsilyl chloride (TBDMS-Cl) is employed in the presence of a base such as imidazole to yield trans-4-(tert-Butyldimethylsiloxy)cyclohexanol. Subsequent amination introduces the amine group via reductive amination or nucleophilic substitution. For example, lithium aluminum hydride (LiAlH₄) reduces intermediate imines or nitriles to amines under anhydrous conditions .
Key Reaction Conditions:
-
Protection: TBDMS-Cl, imidazole, dichloromethane, 0–25°C, 2–4 hours.
-
Amination: Ammonia or alkylamines, LiAlH₄, tetrahydrofuran (THF), reflux.
Industrial-scale production optimizes solvent selection (e.g., THF for polarity control) and employs continuous-flow systems to enhance yield (>85%) and purity (>98%).
Chemical Reactivity and Functionalization
The compound undergoes three primary reactions:
-
Oxidation: The amine group oxidizes to nitro or nitroso derivatives using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
-
Reduction: LiAlH₄ selectively reduces carbonyl intermediates while preserving the TBDMS group.
-
Nucleophilic Substitution: The siloxy group participates in SN2 reactions with alkyl halides or alcohols, enabling etherification or esterification .
Comparative Reactivity:
-
The TBDMS group’s steric bulk slows hydrolysis compared to trimethylsilyl (TMS) analogues, ensuring stability in protic solvents.
-
Trans-configuration minimizes intramolecular hydrogen bonding, enhancing solubility in nonpolar solvents.
Biological Target | Activity | IC₅₀/EC₅₀ |
---|---|---|
MAO-A | Inhibition | 12.3 μM |
Serotonin Receptor 5-HT₂A | Partial Agonism | 45.6 μM |
Dopamine Transporter | Inhibition | >100 μM |
Metabolic stability studies in human liver microsomes indicate a half-life of 2.1 hours, necessitating structural modifications for pharmacokinetic optimization.
Industrial and Research Applications
Catalysis and Material Science
The TBDMS group’s thermal stability (decomposition >300°C) makes the compound suitable as a ligand in transition-metal catalysis. For example, palladium complexes of trans-4-(tert-Butyldimethylsiloxy)cyclohexanamine catalyze Suzuki-Miyaura couplings with yields exceeding 90% under mild conditions .
Pharmaceutical Intermediates
As a chiral building block, the compound is integral to synthesizing epibatidine analogues with analgesic properties. Stereoselective functionalization at the amine position generates derivatives with enhanced blood-brain barrier permeability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume